molecular formula C6H8BrNOS B13529385 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol

Katalognummer: B13529385
Molekulargewicht: 222.11 g/mol
InChI-Schlüssel: BVJKDJWZRJAGIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H8BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with an amine, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(5-bromothiophen-2-yl)acetaldehyde.

    Reduction: Formation of 2-amino-2-(5-bromothiophen-2-yl)ethanamine.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of both amino and hydroxyl groups allows for hydrogen bonding and other interactions that can influence biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one hydrochloride: Similar structure but with a carbonyl group instead of a hydroxyl group.

    2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride: Similar structure but with an ethyl group instead of a hydroxyl group.

    2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is unique due to the combination of its functional groups and the presence of the bromothiophene moiety. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.

Eigenschaften

Molekularformel

C6H8BrNOS

Molekulargewicht

222.11 g/mol

IUPAC-Name

2-amino-2-(5-bromothiophen-2-yl)ethanol

InChI

InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(8)3-9/h1-2,4,9H,3,8H2

InChI-Schlüssel

BVJKDJWZRJAGIU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1)Br)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.